8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)-
Overview
Description
8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)-, also known as (8E,12Z)-10-Hydroxy-8,12-octadecadienoic acid, is a hydroxy fatty acid. It is characterized by the presence of a hydroxyl group at the 10th carbon and conjugated double bonds at the 8th and 12th positions in the carbon chain. This compound is a derivative of linoleic acid and is known for its biological significance and various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)- can be achieved through the oxidation of linoleic acid. One common method involves the use of lipoxygenase enzymes, which catalyze the hydroperoxidation of linoleic acid to form 10-hydroperoxy-8,12-octadecadienoic acid. This intermediate is then reduced to the corresponding hydroxy acid using glutathione peroxidase .
Industrial Production Methods
Industrial production of this compound typically involves biotechnological processes using microbial fermentation. Specific strains of bacteria or fungi are employed to convert linoleic acid into 8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)- through enzymatic pathways. These processes are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The double bonds can be hydrogenated to form saturated fatty acids.
Substitution: The hydroxyl group can be substituted with other functional groups through esterification or etherification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation is typically carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products Formed
Oxidation: Formation of 10-oxo-8,12-octadecadienoic acid.
Reduction: Formation of 10-hydroxy-octadecanoic acid.
Substitution: Formation of esters or ethers depending on the substituents used.
Scientific Research Applications
8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying oxidation and reduction reactions of fatty acids.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based surfactants and lubricants
Mechanism of Action
The biological effects of 8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)- are mediated through its interaction with specific molecular targets and pathways. It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. By binding to these receptors, the compound modulates the expression of genes involved in fatty acid oxidation, glucose metabolism, and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
9-Hydroxy-10E,12Z-octadecadienoic acid: Another hydroxy fatty acid with similar structural features but differing in the position of the hydroxyl group.
12-Hydroxy-8,10-octadecadienoic acid: Similar in structure but with the hydroxyl group at the 12th carbon and double bonds at the 8th and 10th positions.
Uniqueness
8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)- is unique due to its specific configuration and the position of the hydroxyl group, which confer distinct biological activities and chemical reactivity compared to other hydroxy fatty acids .
Properties
IUPAC Name |
(8E,12Z)-10-hydroxyoctadeca-8,12-dienoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h8,11-12,15,17,19H,2-7,9-10,13-14,16H2,1H3,(H,20,21)/b11-8-,15-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDNDTZOWNNWHA-UEAALKJISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CCCCCCCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CC(/C=C/CCCCCCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82846-48-8 | |
Record name | 8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082846488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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